
2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide
Übersicht
Beschreibung
2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.141913202 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
The research into amide containing isoquinoline derivatives, such as those structurally related to 2-(3,3,5-trimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide, has revealed significant insights into their structural aspects and properties. Studies have shown that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission, highlighting their potential in material science for developing novel luminescent materials (Karmakar, Sarma, & Baruah, 2007).
Synthetic Methodologies
Innovative synthetic routes for the production of isoquinolinylidene acetamides have been explored, demonstrating the versatility of these compounds in chemical synthesis. For example, the iodine-mediated cyclization of vinylphenylpropenamides to isoquinolin-1-ylidene acetamides showcases an efficient method for constructing complex isoquinoline frameworks, which are crucial in medicinal chemistry (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007).
Antitumor Activity
Isoquinoline derivatives, including those related to this compound, have been investigated for their antitumor activity. Research into methoxy-indolo[2,1‐a]isoquinolines has shown significant cytostatic activity in vitro against leukemia and mammary tumor cells, suggesting potential therapeutic applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Therapeutic Efficacy in Viral Infections
A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, offering promising therapeutic efficacy in treating Japanese encephalitis. This highlights the potential of isoquinolinylidene acetamides in developing treatments for viral infections (Ghosh et al., 2008).
Molecular Docking and Spectroscopic Analysis
The study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide through DFT, FT-IR, FT-Raman, and molecular docking reveals insights into its structural and electronic properties. This compound's interaction with the BRCA2 complex suggests potential inhibitory activity against cancer-related targets, emphasizing the importance of isoquinolinylidene acetamides in drug discovery and development (El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
(2Z)-2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-5-4-6-10-11(9)8-14(2,3)16-12(10)7-13(15)17/h4-7,16H,8H2,1-3H3,(H2,15,17)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVCZACXAHCUHM-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC(=CC(=O)N)C2=CC=C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC(N/C(=C\C(=O)N)/C2=CC=C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



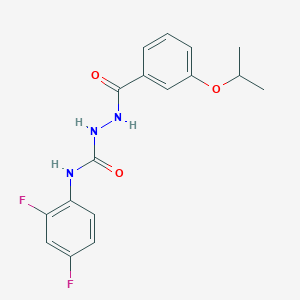
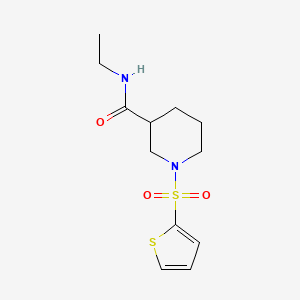
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)
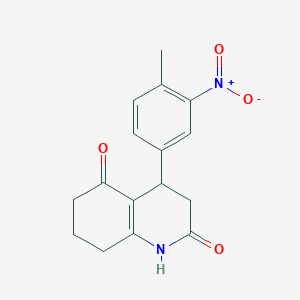
![4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4618875.png)
![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)
![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)
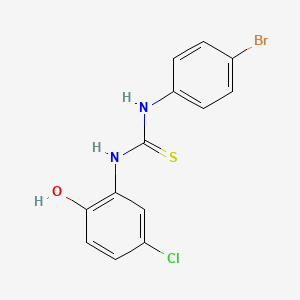
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

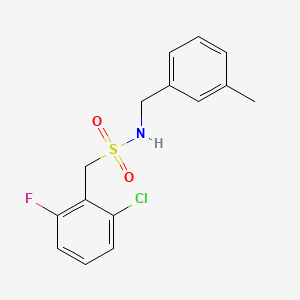
![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)
